1,2-Dichloro-4,5-difluorobenzene CAS 152422-08-7 properties
1,2-Dichloro-4,5-difluorobenzene CAS 152422-08-7 properties
Technical Whitepaper: 1,2-Dichloro-4,5-difluorobenzene
CAS: 152422-08-7 Role: Strategic Fluorinated Intermediate Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
1,2-Dichloro-4,5-difluorobenzene (CAS 152422-08-7) is a high-value halogenated aromatic building block characterized by its unique "ortho-ortho" substitution pattern. This specific arrangement—two chlorine atoms adjacent to each other and two fluorine atoms adjacent to each other—creates a polarized electronic environment ideal for regioselective functionalization.
In drug development, this compound serves as a critical scaffold for fluoroquinolone antibiotics and fluorinated heterocycles . In materials science, it is the direct precursor to 4,5-difluorophthalic anhydride , a monomer essential for synthesizing high-performance, low-dielectric polyimides. Its dual-halogen functionality allows for orthogonal reactivity: the C-Cl bonds are primed for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C-F bonds modulate lipophilicity and metabolic stability without sacrificing steric compactness.
Chemical & Physical Profile
The following data aggregates experimental values and predictive models based on structural homologs (e.g., 1,2-dichloro-4-fluorobenzene).
| Property | Value | Context |
| IUPAC Name | 1,2-Dichloro-4,5-difluorobenzene | |
| CAS Number | 152422-08-7 | |
| Molecular Formula | C₆H₂Cl₂F₂ | |
| Molecular Weight | 182.98 g/mol | |
| Physical State | Colorless Liquid / Low-melting Solid | MP is approx. 10–15°C; tends to supercool.[1][2] |
| Boiling Point | ~185–190°C (760 mmHg) | Estimated based on o-dichlorobenzene (180°C). |
| Density | 1.52 ± 0.05 g/cm³ | High density due to heavy halogen load. |
| Solubility | DCM, THF, Toluene, Hexane | Hydrophobic; insoluble in water. |
| Electronic Character | Electron-Deficient Ring | Activated for Nucleophilic Aromatic Substitution (SₙAr). |
Synthesis & Manufacturing
The industrial synthesis of 1,2-dichloro-4,5-difluorobenzene typically proceeds via the electrophilic chlorination of 1,2-difluorobenzene. This route leverages the ortho/para directing power of the fluorine substituents to install chlorine atoms at the 4 and 5 positions.
Mechanism & Causality
The fluorine atoms in 1,2-difluorobenzene strongly deactivate the ring inductively (-I effect) but donate electron density through resonance (+M effect) to the ortho and para positions. Since the ortho positions (3,6) are sterically crowded and the para positions (4,5) are accessible, chlorination occurs selectively at C4 and C5.
Figure 1: Industrial synthesis route via stepwise electrophilic chlorination.
Reactivity & Applications
The core utility of 1,2-dichloro-4,5-difluorobenzene lies in its orthogonal reactivity . The chlorine atoms act as "handles" for carbon-carbon bond formation, while the fluorine atoms remain robust, imparting desirable physicochemical properties to the final molecule.
A. Synthesis of 4,5-Difluorophthalic Anhydride
This is the primary industrial application. The dichloro- species undergoes a Rosenmund-von Braun reaction (cyanation) followed by hydrolysis.
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Reagents: CuCN, DMF (or NMP), followed by H₂SO₄/H₂O.
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Outcome: Yields 4,5-difluorophthalic anhydride (CAS 18959-30-3), a monomer for colorless, high-Tg polyimides used in flexible electronics.
B. Transition Metal Catalysis (Drug Discovery)
The C-Cl bonds are highly susceptible to Pd-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds common in kinase inhibitors.
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Buchwald-Hartwig: Amination to form N-aryl species.
C. Halex Reaction (Fluorine Enrichment)
Reaction with KF (Potassium Fluoride) in polar aprotic solvents (DMSO/Sulfolane) at high temperatures can exchange the chlorines for fluorines, yielding 1,2,4,5-tetrafluorobenzene , a precursor for fluoroquinolone antibiotics like Norfloxacin.
Figure 2: Divergent synthetic pathways utilizing the dichloro-difluoro core.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
Objective: Selective mono-arylation of 1,2-dichloro-4,5-difluorobenzene to synthesize a 4'-substituted-3-chloro-5,6-difluorobiphenyl intermediate.
Rationale: This protocol demonstrates the chemoselectivity of the oxidative addition step. The electron-deficient nature of the ring facilitates rapid oxidative addition of Pd(0) into the C-Cl bond.
Materials:
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1,2-Dichloro-4,5-difluorobenzene (1.0 equiv)[1]
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Phenylboronic acid (1.1 equiv)
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Pd(PPh₃)₄ (3 mol%)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
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Inerting: Flame-dry a 50 mL Schlenk flask and backfill with Argon three times to remove O₂, which poisons the Pd(0) catalyst.
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Charging: Add 1,2-dichloro-4,5-difluorobenzene (5 mmol), Phenylboronic acid (5.5 mmol), and Pd(PPh₃)₄ (0.15 mmol) to the flask.
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Solvation: Add degassed 1,4-Dioxane (20 mL) and aqueous K₂CO₃ (2M, 5 mL).
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Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.
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Note: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).
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Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel) to isolate the mono-coupled product.
Handling & Safety (HSE)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.[3][4]
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Disposal: As a halogenated organic, it must not be disposed of in general waste or down the drain. Collect in a dedicated "Halogenated Solvents" waste stream for high-temperature incineration.
References
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BenchChem. (n.d.). 1,2-Dichloro-4,5-difluorobenzene Product Description and Reactivity Profile. Retrieved from
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Sigma-Aldrich. (2024).[5] Safety Data Sheet: 1,2-Dichloro-4,5-difluorobenzene. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10954177 (Isomer Analog). Retrieved from
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Li, Z., & Huang, N. (1996).[6] Syntheses of 2-Chloro-4,5-difluorobenzoic Acid. Organic Preparations and Procedures International. (Demonstrates chlorination of o-difluorobenzene).
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ECHEMI. (2024). 4,5-Difluorophthalic Anhydride Properties and Synthesis. Retrieved from
